molecular formula C20H13F4NO B11072505 N-[4-fluoro-3-(trifluoromethyl)phenyl]biphenyl-2-carboxamide

N-[4-fluoro-3-(trifluoromethyl)phenyl]biphenyl-2-carboxamide

Cat. No.: B11072505
M. Wt: 359.3 g/mol
InChI Key: PPCTWCGZIOYGGM-UHFFFAOYSA-N
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Description

N-[4-fluoro-3-(trifluoromethyl)phenyl]biphenyl-2-carboxamide is an organic compound that belongs to the class of carboxamides. This compound is characterized by the presence of a biphenyl structure substituted with a fluoro and trifluoromethyl group. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-fluoro-3-(trifluoromethyl)phenyl]biphenyl-2-carboxamide typically involves the reaction of 4-fluoro-3-(trifluoromethyl)aniline with biphenyl-2-carboxylic acid. The reaction is carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond . The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-fluoro-3-(trifluoromethyl)phenyl]biphenyl-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[4-fluoro-3-(trifluoromethyl)phenyl]biphenyl-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-fluoro-3-(trifluoromethyl)phenyl]biphenyl-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-fluoro-3-(trifluoromethyl)phenyl]biphenyl-2-carboxamide is unique due to the specific combination of fluoro and trifluoromethyl groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C20H13F4NO

Molecular Weight

359.3 g/mol

IUPAC Name

N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-phenylbenzamide

InChI

InChI=1S/C20H13F4NO/c21-18-11-10-14(12-17(18)20(22,23)24)25-19(26)16-9-5-4-8-15(16)13-6-2-1-3-7-13/h1-12H,(H,25,26)

InChI Key

PPCTWCGZIOYGGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F

Origin of Product

United States

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